molecular formula C9H16ClN B6609645 2-cyclopentylbut-3-yn-2-amine hydrochloride CAS No. 1824510-04-4

2-cyclopentylbut-3-yn-2-amine hydrochloride

Cat. No.: B6609645
CAS No.: 1824510-04-4
M. Wt: 173.68 g/mol
InChI Key: BYDFNVNLHJQZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentylbut-3-yn-2-amine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of butyne with a cyclopentyl group and an amine group, making it a versatile compound in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopentylbut-3-yn-2-amine hydrochloride typically involves the alkylation of cyclopentylacetylene with an appropriate amine source. One common method includes the reaction of cyclopentylacetylene with an amine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentylbut-3-yn-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, forming alkenes or alkanes.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclopentylbut-3-yn-2-one or cyclopentylbut-3-ynoic acid.

    Reduction: Formation of 2-cyclopentylbut-3-en-2-amine or 2-cyclopentylbutane-2-amine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

2-Cyclopentylbut-3-yn-2-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-cyclopentylbut-3-yn-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-Cyclopentylbut-3-en-2-amine: A reduced form with a double bond.

    2-Cyclopentylbutane-2-amine: A fully reduced form with single bonds.

    Cyclopentylacetylene: A precursor in the synthesis of 2-cyclopentylbut-3-yn-2-amine hydrochloride.

Uniqueness: this compound is unique due to its triple bond and amine group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for various modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-cyclopentylbut-3-yn-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-3-9(2,10)8-6-4-5-7-8;/h1,8H,4-7,10H2,2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDFNVNLHJQZNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1CCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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